4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid
Description
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by its complex structure, which includes a quinoline moiety, a trifluorophenyl group, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMWKSURFWKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107086 | |
| Record name | 4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668463-41-0 | |
| Record name | 4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668463-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid can be achieved through a multi-step synthetic route. The key steps typically involve:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Sonogashira coupling reaction, where a trifluorophenyl halide reacts with a terminal alkyne in the presence of a palladium catalyst.
Construction of the Piperidine Ring: The piperidine ring can be formed through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions of quinoline and piperidine derivatives with biological targets. It can also serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
In medicine, (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid may exhibit potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Further research is needed to fully elucidate its therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used as a catalyst or ligand in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with DNA or RNA, while the piperidine ring may modulate the activity of neurotransmitter receptors. The trifluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used as intermediates in the synthesis of pharmaceuticals.
Trifluorophenyl Derivatives: Compounds such as trifluoromethylphenyl derivatives, which are used in the development of agrochemicals and pharmaceuticals.
Uniqueness
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid is unique due to its combination of a quinoline moiety, a trifluorophenyl group, and a piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound 4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid , often referred to by its synonyms such as Viquidil and Quinicine , is a synthetic derivative of quinoline and piperidine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 324.42 g/mol
- CAS Number : 84-55-9
The structure of the compound includes a quinoline moiety, which is known for various biological activities, particularly in medicinal chemistry.
Pharmacological Effects
- Cardiac Applications : Quinicine has been identified as effective in treating cardiac conditions, particularly cardiac hypertrophy and symptoms of congestive heart failure. It acts through modulation of ion channels and receptors involved in cardiac function .
- Anticancer Activity : Research indicates that quinoline derivatives, including Viquidil, exhibit anticancer properties through mechanisms such as inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of mTOR Pathway : Similar quinoline derivatives have been shown to inhibit the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapy .
- Modulation of Ion Channels : Quinicine's interaction with cardiac ion channels helps regulate heart rhythm and contractility, making it beneficial in treating certain arrhythmias .
Case Studies
- Cardiac Hypertrophy Treatment : In a clinical study involving patients with cardiac hypertrophy, administration of quinicine at doses ranging from 100 to 300 mg per day resulted in significant improvements in cardiac function and reduction in hypertrophic markers .
- Anticancer Efficacy : A series of preclinical trials demonstrated that Viquidil exhibited potent cytotoxicity against various cancer cell lines, with IC50 values in the low nanomolar range. The compound was found to effectively induce apoptosis in cancer cells through the activation of caspase pathways .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
- Methodological Answer :
- Step 1 : Begin with a condensation reaction between substituted benzaldehyde and aminopyridine derivatives. Use palladium or copper catalysts (e.g., Pd(OAc)₂ or CuI) in polar aprotic solvents like dimethylformamide (DMF) or toluene .
- Step 2 : Perform cyclization under inert atmosphere (N₂/Ar) at elevated temperatures (80–120°C) to form the quinoline core .
- Step 3 : Functionalize the piperidine moiety using propargylation reagents (e.g., 3-(2,3,5-trifluorophenyl)-2-propyn-1-yl bromide) under basic conditions (e.g., K₂CO₃) .
- Critical Parameters :
- Catalyst loading (1–5 mol%)
- Solvent choice (DMF for faster kinetics, toluene for higher selectivity)
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Key signals: Methoxy groups (δ 3.8–4.0 ppm), trifluorophenyl protons (δ 7.1–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) :
- Confirm molecular weight (e.g., ESI⁺ mode, [M+H]⁺ ion) .
- Infrared Spectroscopy (IR) :
- Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks .
- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate this compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d,p) basis sets to predict electron density maps and reactive sites (e.g., electrophilic quinoline core) .
- Molecular Docking :
- Dock the compound into target proteins (e.g., bacterial enzymes) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the carboxylic acid and trifluorophenyl groups .
- Example Application :
- Predicted IC₅₀ values for kinase inhibition correlate with experimental assays (R² > 0.85) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature, bacterial strain) to rule out false negatives .
- Step 2 : Synthesize structural analogs (e.g., replace trifluorophenyl with chlorophenyl) to isolate pharmacophores .
- Step 3 : Perform dose-response studies (0.1–100 µM) to confirm potency thresholds.
- Example : Substitution at the piperidine nitrogen impacts solubility and membrane permeability, altering MIC values .
Q. What strategies stabilize this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability :
- Avoid extremes (pH < 3 or > 10) to prevent hydrolysis of the ester and amide bonds .
- Thermal Stability :
- Decomposition occurs above 150°C, releasing CO₂ and NOₓ. Use differential scanning calorimetry (DSC) to identify safe handling thresholds .
- Light Sensitivity :
- Store in amber vials; UV-Vis spectroscopy shows degradation at λ > 300 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
